
2-Fluoro-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with trifluoromethylamine . This reaction can be carried out under room temperature or heated conditions, depending on the desired reaction rate and yield. The reaction is usually performed in an appropriate solvent such as chloroform or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from reactions involving 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide depend on the specific reaction type. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives, while oxidation reactions could produce sulfonic acids or other oxidized products.
Applications De Recherche Scientifique
2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Mécanisme D'action
The mechanism of action of 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The sulfonamide group can form strong interactions with target proteins, leading to inhibition or activation of specific biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and sulfonyl groups but lacks the fluorine atom on the benzene ring.
Trifluoromethanesulfonamide: Similar in containing the trifluoromethyl and sulfonamide groups but differs in the overall structure.
Uniqueness
2-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of fluorine, trifluoromethyl, and sulfonamide groups on a single benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H5F4NO2S |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
2-fluoro-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) |
Clé InChI |
RRYQACLXGHKYGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
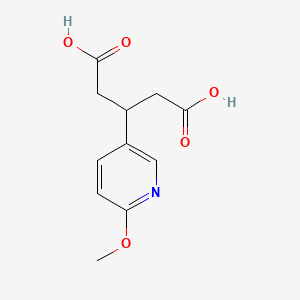


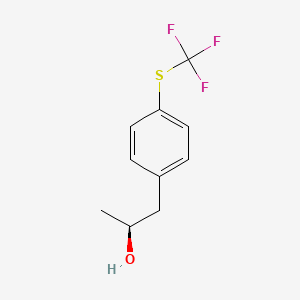
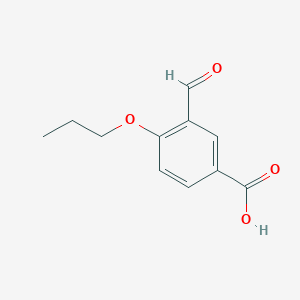

![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
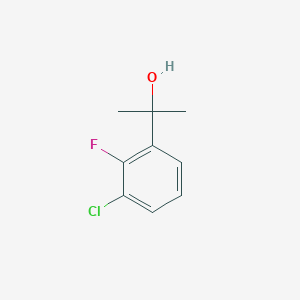
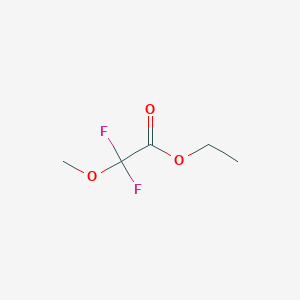
![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)

![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)
